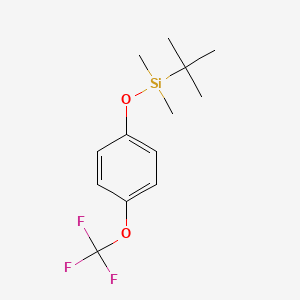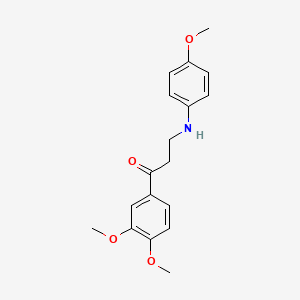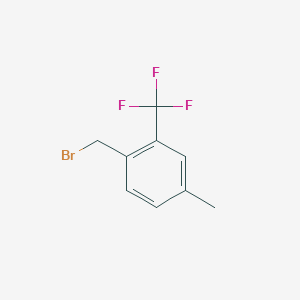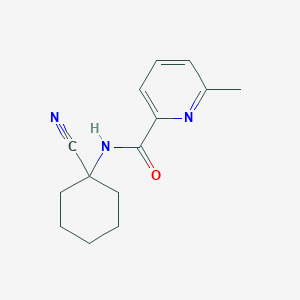![molecular formula C15H21N5O2S B2958576 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219912-88-5](/img/structure/B2958576.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a member of the class of organic compounds known as N-phenylureas . It’s a heterocyclic compound with a pyrazole nucleus, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular formula of C14H17N3O2S2 and an average mass of 323.436 .
Molecular Structure Analysis
The compound’s structure is characterized by a phenyl group linked to one nitrogen atom of a urea group . The tert-butyl group is a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .Applications De Recherche Scientifique
Photosynthetic Electron Transport Inhibition
Compounds with pyrazole derivatives, including modifications similar to the specified chemical, have been evaluated for their ability to inhibit photosynthetic electron transport. These compounds were found to exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. The structure-activity relationship analysis suggested that the inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).
Insecticidal Activity
A series of pyrazole amide derivatives were designed, synthesized, and shown to possess promising insecticidal activity, especially against Helicoverpa armigera (cotton bollworm). Molecular docking studies indicated that the binding modes of active compounds at the target receptor's active site were similar to that of known insecticides (Deng et al., 2016).
Cytotoxicity and Anticancer Applications
Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan et al., 2014).
Multigram Synthesis
Research has been conducted on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the feasibility of large-scale synthesis of structurally similar compounds (Iminov et al., 2015).
Antimicrobial and Anti-inflammatory Agents
A novel method for synthesizing thieno[2,3-c]pyrazole compounds, which bear structural resemblance to the specified chemical, demonstrated significant antibacterial and antifungal activities. Some of these compounds also showed high anti-inflammatory activity, highlighting their potential as antimicrobial and anti-inflammatory agents (El-Dean et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-15(2,3)20-12(10-7-23-8-11(10)17-20)16-13(21)9-6-19(4)18-14(9)22-5/h6H,7-8H2,1-5H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFHBIQCRUZRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)
![6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2958503.png)


![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)



![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)